molecular formula C20H27NO6 B4039803 N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid

Cat. No.: B4039803
M. Wt: 377.4 g/mol
InChI Key: UAJXBXBSBRONHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid is a complex organic compound that features a naphthalene moiety linked to an ethoxyethoxy chain, which is further connected to a butanamine group

Scientific Research Applications

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine typically involves multiple steps. One common method starts with the preparation of 2-naphthalen-2-yloxyethanol, which is then reacted with ethylene oxide to form 2-(2-naphthalen-2-yloxyethoxy)ethanol. This intermediate is further reacted with butan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters like temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced naphthalene derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Various substituted amines and amides.

Mechanism of Action

The mechanism by which N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine exerts its effects involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular functions. The amine group can form hydrogen bonds with proteins, altering their structure and activity. These interactions can activate or inhibit various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)acetic acid
  • 2-(Naphthalen-2-yloxy)ethanol
  • Naphthalene-2-carboxylic acid

Uniqueness

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine stands out due to its unique combination of a naphthalene moiety with an ethoxyethoxy chain and a butanamine group. This structural arrangement imparts distinct chemical properties and biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.C2H2O4/c1-3-15(2)19-10-11-20-12-13-21-18-9-8-16-6-4-5-7-17(16)14-18;3-1(4)2(5)6/h4-9,14-15,19H,3,10-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJXBXBSBRONHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-2-amine;oxalic acid

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